molecular formula C11H13NO2 B2931587 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1368799-27-2

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B2931587
CAS No.: 1368799-27-2
M. Wt: 191.23
InChI Key: HSPNNHDKBJINIT-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound belonging to the class of tetrahydroquinolines It is characterized by a quinoline ring system that is partially hydrogenated, with a carboxylic acid group at the fourth position and a methyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the catalytic hydrogenation of quinoline-4-carboxylic acids using platinum catalysts. Another approach involves the reduction with Raney nickel in an aqueous alkaline medium, which is stereoselective and yields the cis isomers of the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the procedures used in laboratory synthesis can be scaled up for industrial applications, involving similar catalytic hydrogenation or reduction techniques under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form fully hydrogenated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

    Reduction: Catalysts such as platinum or Raney nickel are used in hydrogenation reactions.

    Substitution: Reagents like alcohols or amines can be used in the presence of acid catalysts to form esters or amides.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully hydrogenated tetrahydroquinoline derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.

    8-Methyl-1,2,3,4-tetrahydroquinoline: Similar to the title compound but without the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline: A related compound with an isoquinoline ring system.

Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of both the methyl group at the eighth position and the carboxylic acid group at the fourth position. These functional groups confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds .

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-4,9,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPNNHDKBJINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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